N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine
Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.19098865 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Investigations
This compound falls within the realm of research concerning the synthesis of pyrazole and triazine derivatives, known for their versatile applications in medicinal chemistry and material science. For instance, research has shown the facile synthesis of flexible bis(pyrazol-1-yl)alkane ligands, including those related to the specified compound, demonstrating their utility in constructing complex molecular architectures (Potapov et al., 2007). These syntheses often involve reactions in superbasic media, yielding compounds with potential as flexible ligands in coordination chemistry.
Antimicrobial and Antifungal Activities
Compounds structurally related to the specified molecule have been synthesized and tested for their antimicrobial and antifungal properties. For example, Hassan (2013) outlined the synthesis of pyrazoline and pyrazole derivatives, highlighting their significant antimicrobial activity against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Hassan, 2013).
Molecular Structure and Electronic Properties
The molecular structure and electronic properties of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties have been thoroughly investigated through X-ray crystallography combined with Hirshfeld and DFT calculations. This research provides insights into the intermolecular interactions and electronic structures of these compounds, indicating their potential utility in various scientific applications (Shawish et al., 2021).
Anticancer Potential
A study on the synthesis of new 1,3,5-triazine-based 2-pyrazolines as potential anticancer agents demonstrated the significant bioactivity of these compounds against various human tumor cell lines. This research signifies the potential of triazine and pyrazole derivatives in developing new therapeutic agents for cancer treatment (Moreno et al., 2018).
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-12-8-13(2)25(24-12)7-6-20-19-22-15(11-21-23-19)14-9-16(26-3)18(28-5)17(10-14)27-4/h8-11H,6-7H2,1-5H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDESGANUXUVUMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC2=NC(=CN=N2)C3=CC(=C(C(=C3)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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